molecular formula C12H11NO3 B8736725 Methyl 7-methoxyquinoline-4-carboxylate

Methyl 7-methoxyquinoline-4-carboxylate

Cat. No.: B8736725
M. Wt: 217.22 g/mol
InChI Key: JCSLYTXDTLXFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-methoxyquinoline-4-carboxylate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 7-methoxyquinoline-4-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-8-3-4-9-10(12(14)16-2)5-6-13-11(9)7-8/h3-7H,1-2H3

InChI Key

JCSLYTXDTLXFDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The following reagents were placed in a glass jacket inside of a Parr bomb: 4-chloro-7-methoxyquinoline (2 g, 10.33 mmol), Pd(OAC)2 (225 mg, 1.0 mmol), 1,3-diphenylphosphino propane [DPPE] (618 mg, 1.55 mmol), DMF (15 mL), MeOH (3 mL) and TEA (2.87 mL, 20.66 mmol) and the vessel sealed. The vessel was pressurized to 50 psi CO and stirred at 70° C. (internal temperature) for 19 h. The vessel was allowed to cool to RT, carefully opened and the contents transferred to a round bottom flask and concentrated in-vacuo. A solution of 2:1 EtOAc:hexanes was added to the residual solid and the solid filtered (and discarded). The filtrate was evaporated and the residue purified by column chromatography using a mixture of EtOAc/hexanes as the eluent. The title compound was obtained as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
618 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.87 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
225 mg
Type
catalyst
Reaction Step One

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